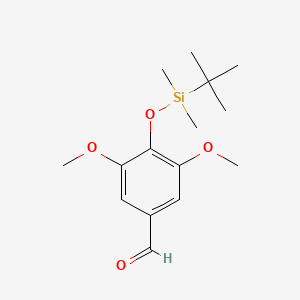

![molecular formula C₈H₉Cl₂NO₂S B1144773 5-氯-N-[(2S)-3-氯-2-羟丙基]噻吩-2-甲酰胺 CAS No. 1384257-81-1](/img/structure/B1144773.png)

5-氯-N-[(2S)-3-氯-2-羟丙基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives involves strategic functionalization to introduce chloro and hydroxypropyl groups. In a related synthesis, Marvadi et al. (2020) developed novel thiophene carboxamides with potent antitubercular activity. Their method involved oxidizing an aldehyde precursor and coupling with various amines, yielding the desired compounds with high efficiency, as characterized by NMR and mass spectral analysis (Marvadi et al., 2020).

Molecular Structure Analysis

Structural studies, such as those by Abbasi et al. (2011), provide insights into thiophene derivatives' molecular configurations using X-ray diffraction. This technique confirmed the proposed structures, revealing detailed geometrical parameters and intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Abbasi et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For instance, Corral and Lissavetzky (1984) discussed reactions involving methyl 3-hydroxythiophene-2-carboxylate, leading to ethers of thiotetronic acids, showcasing the thiophene core's reactivity under different conditions (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and more, are crucial for their application in various domains. Tumosienė et al. (2019) synthesized thiophene-based antioxidants, providing data on their physical characteristics and demonstrating their potent antioxidant activity, which is closely linked to their physical properties (Tumosienė et al., 2019).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility. Ahmad et al. (2021) synthesized thiophene carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties, which are intrinsic to their chemical nature (Ahmad et al., 2021).

科学研究应用

药物化学中的噻吩衍生物

噻吩衍生物以含硫五元环为特征,已显示出广泛的生物活性,例如抗菌、抗癌、抗寄生虫、抗炎和抗高血压活性。这些化合物存在于天然和合成化合物中,其中一些被用作当今市场上的药物。它们在药物化学中的重要性由其广泛的应用所强调,从药物合成到新型治疗剂的开发 (Xuan, 2020)。

有机合成和材料中的噻吩

噻吩的电子特性已在有机材料中得到利用,展示了它们在有机合成中作为中间体的价值。噻吩衍生物的合成因其在制造农用化学品、香料、染料以及开发噻吩合成的环保且经济的工艺中的应用而备受关注。这突出了噻吩在促进天然产物合成和药物合成中所扮演的角色,并构成了该领域的下一个挑战 (Xuan, 2020)。

环境应用和安全性

一些噻吩衍生物已对其环境影响和安全性进行了评估。例如,三氯生(一种含有酚环的化合物,不是直接的噻吩,但与上下文相关),通常用作各种消费品中的抗菌剂,因其环境持久性和潜在毒性而受到审查。该领域的研究强调需要了解噻吩衍生物和类似化合物的降解、毒性和环境行为,突出了对化学物质环境安全性的更广泛关注 (Bedoux 等人,2012)。

作用机制

Target of Action

The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

Inhibition of this factor would decrease the generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets .

Result of Action

The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack .

属性

IUPAC Name |

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMBZPBLJKZLG-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。